molecular formula C15H12ClN B11870875 5-Chloro-3-methyl-1-phenyl-1H-indole CAS No. 918163-12-9

5-Chloro-3-methyl-1-phenyl-1H-indole

Cat. No.: B11870875
CAS No.: 918163-12-9
M. Wt: 241.71 g/mol
InChI Key: IAXLZEVLGYFCNX-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-1-phenyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol yields the desired indole compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-1-phenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include indole oxides, reduced indole derivatives, and substituted indole compounds. These products have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

5-Chloro-3-methyl-1-phenyl-1H-indole has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-1-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-3-methyl-1-phenyl-1H-indole
  • 5-Bromo-3-methyl-1-phenyl-1H-indole
  • 5-Iodo-3-methyl-1-phenyl-1H-indole

Uniqueness

5-Chloro-3-methyl-1-phenyl-1H-indole is unique due to the presence of the chlorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. Compared to its fluorine, bromine, and iodine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

CAS No.

918163-12-9

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

5-chloro-3-methyl-1-phenylindole

InChI

InChI=1S/C15H12ClN/c1-11-10-17(13-5-3-2-4-6-13)15-8-7-12(16)9-14(11)15/h2-10H,1H3

InChI Key

IAXLZEVLGYFCNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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